molecular formula C26H24N2O3 B4059595 3,3'-[(2,3,4-trimethoxyphenyl)methylene]bis-1H-indole

3,3'-[(2,3,4-trimethoxyphenyl)methylene]bis-1H-indole

Cat. No.: B4059595
M. Wt: 412.5 g/mol
InChI Key: HQCCUMZIRWXIEW-UHFFFAOYSA-N
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Description

3,3'-[(2,3,4-trimethoxyphenyl)methylene]bis-1H-indole is a useful research compound. Its molecular formula is C26H24N2O3 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.17869263 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dyes and Colorants

One application of 3,3'-[(2,3,4-trimethoxyphenyl)methylene]bis-1H-indole derivatives is in the synthesis of dyes. These compounds have been shown to condense with aliphatic acid chlorides or acid anhydrides to yield substituted di-indolylmethenes. These methenes, when further reacted with homocyclic and heterocyclic aldehydes, can yield intensely colored trinuclear dyes, demonstrating their potential in creating new colorants for various industrial applications (Majer, 1960).

Antimicrobial Agents

Research on novel this compound derivatives using a recyclable nano copper ferrite catalyst has revealed significant antibacterial activity against both gram-positive and gram-negative bacteria. This suggests these compounds could serve as bases for new antimicrobial agents, offering a promising avenue for addressing antibiotic resistance and developing more effective treatments for bacterial infections (Ganta et al., 2016).

Crystallographic Studies

The structural and crystallographic study of this compound derivatives has provided insights into their molecular conformations and potential interactions in solid states. This knowledge is crucial for understanding the physicochemical properties of these compounds and can inform their application in various fields, including material science and pharmaceuticals (Vázquez-Vuelvas et al., 2011).

Anticancer Research

The synthesis and evaluation of indole-trimethoxyphenyl conjugates have demonstrated promising anticancer activities. These compounds have shown growth inhibitory profiles towards several cancer cell lines, including renal, ovarian, prostate, colon, and breast cancer cell lines. The investigation into these derivatives underscores the potential for developing novel anticancer therapies based on the structural diversification of the indole-trimethoxyphenyl template (McCarthy et al., 2018).

Properties

IUPAC Name

3-[1H-indol-3-yl-(2,3,4-trimethoxyphenyl)methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-29-23-13-12-18(25(30-2)26(23)31-3)24(19-14-27-21-10-6-4-8-16(19)21)20-15-28-22-11-7-5-9-17(20)22/h4-15,24,27-28H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCCUMZIRWXIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.